3-Descarboxy Imazethapyr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

an impurity of Imazethapyr

Actividad Biológica

3-Descarboxy Imazethapyr, a metabolite of the herbicide imazethapyr, is part of the imidazolinone class of herbicides known for their effectiveness in controlling a broad spectrum of weeds. This article delves into the biological activity of this compound, focusing on its effects on various biological systems, including plants and animal models, as well as its environmental implications.

This compound functions primarily by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition leads to disrupted protein synthesis and ultimately plant death. The compound exhibits both soil and foliar activity, making it effective against a variety of weed species.

Biological Activity in Plant Systems

Research has shown that this compound has significant effects on crop plants. A study evaluated the susceptibility of various crops to simulated carryover of imazethapyr residues. The results indicated that certain crops exhibited reduced root lengths and overall growth when exposed to herbicide residues, highlighting the importance of understanding residual effects on subsequent crops:

| Crop Type | ED10 (µg a.i./kg) | ED20 (µg a.i./kg) |

|---|---|---|

| Corn | 240 | 480 |

| Sunflower | 200 | 400 |

| Sugar Beet | 180 | 360 |

These values represent the concentrations at which 10% and 20% inhibition of root length occurred, respectively .

Toxicological Studies

The compound's toxicity was evaluated through various assays using zebrafish (Danio rerio) as a model organism. In vitro studies revealed that exposure to this compound led to increased production of reactive oxygen species (ROS), indicating oxidative stress. The median inhibitory concentration (IC50) for cytotoxic effects was found to be approximately 2.84 µg/mL:

- Oxidative Stress Indicators:

- Increased ROS production

- Decreased total sulfhydryl content

- Reduced activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)

These findings emphasize the potential for environmental toxicity associated with herbicide runoff into aquatic systems .

Case Studies

In agricultural settings, case studies have documented the impact of imazethapyr on non-target plants. For instance, cotton crops previously treated with imazethapyr exhibited delayed reproductive development and reduced boll production due to herbicide carryover:

| Treatment | Injury (%) | Boll Production (No./10 plants) | Seedcotton Yield (kg/ha) |

|---|---|---|---|

| Control | 0 | 126 | 3590 |

| Imazethapyr (140 g/ha) | 58 | 162 | 2010 |

These results indicate significant negative effects on crop yield due to herbicide persistence in soil .

Environmental Considerations

The environmental persistence of imazethapyr and its metabolites raises concerns regarding their impact on non-target species and ecosystems. Studies suggest that while low concentrations may be safe for certain crops, higher residues can lead to detrimental effects on soil health and biodiversity.

Propiedades

IUPAC Name |

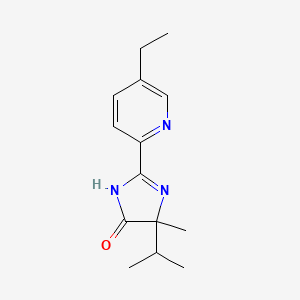

2-(5-ethylpyridin-2-yl)-4-methyl-4-propan-2-yl-1H-imidazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-5-10-6-7-11(15-8-10)12-16-13(18)14(4,17-12)9(2)3/h6-9H,5H2,1-4H3,(H,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPWANUEKPAZNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C2=NC(C(=O)N2)(C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.